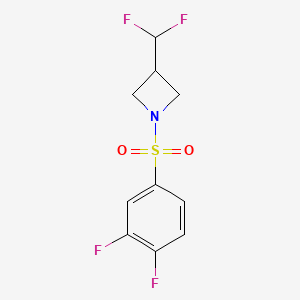

1-(3,4-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine

Description

Properties

IUPAC Name |

3-(difluoromethyl)-1-(3,4-difluorophenyl)sulfonylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2S/c11-8-2-1-7(3-9(8)12)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGBUQZXJGKPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)F)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The unique structure of this azetidine derivative, characterized by the presence of difluorobenzenesulfonyl and difluoromethyl groups, suggests various interactions with biological systems. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C₉H₈F₄N₁O₂S

- Molecular Weight : Approximately 266.23 g/mol

The structure includes a sulfonyl group attached to a difluorobenzene moiety and an azetidine ring, which may influence its reactivity and biological interactions.

The biological activity of azetidine derivatives often involves interaction with various enzymes and receptors. The sulfonyl group in particular can facilitate covalent bonding with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways. This compound may also exhibit antimicrobial, anticancer, or antiviral properties based on its structural characteristics.

Antimicrobial Activity

Research indicates that compounds with similar azetidine structures possess significant antimicrobial properties. For example, azetidinone derivatives have been shown to inhibit bacterial growth effectively. A study highlighted that certain azetidinones demonstrated potent activity against resistant strains of bacteria, suggesting that this compound may exhibit similar effects .

Anticancer Activity

Azetidine derivatives have been recognized for their anticancer potential. In vitro studies have shown that specific azetidinone compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) . The mechanism often involves the inhibition of critical pathways related to cell proliferation and survival.

Antiviral Activity

Compounds containing the azetidine framework have also been investigated for antiviral properties. For instance, some derivatives have demonstrated efficacy against human coronaviruses and influenza viruses . The potential for this compound to act against viral infections remains an area for further exploration.

Case Studies and Research Findings

Scientific Research Applications

Research indicates that 1-(3,4-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine exhibits significant biological activity:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound has been studied as a potential inhibitor of RTKs, which play critical roles in signaling pathways associated with cancer progression. The unique structure allows it to effectively bind to these targets, influencing cell growth and proliferation pathways.

- Anticancer Properties : Preliminary studies have demonstrated that this compound may have anticancer effects, showing promise in inhibiting tumor cell growth in vitro. For instance, it has been tested against various cancer cell lines with encouraging results regarding cell viability and growth inhibition .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on RTK Inhibition : A study demonstrated that this compound effectively inhibited several RTKs involved in cancer signaling pathways. The results indicated reduced proliferation rates in treated cancer cell lines compared to controls.

- In Vitro Anticancer Activity : Another investigation assessed the compound's efficacy against a panel of human tumor cell lines. Results showed significant inhibition of cell growth with mean GI50 values indicating its potential as an anticancer agent .

Chemical Reactions Analysis

Sulfonylation and Nucleophilic Substitution Reactions

The benzenesulfonyl group participates in key transformations:

-

Sulfonamide Formation : Reacts with amines under basic conditions (K₂CO₃/DMF) to form secondary sulfonamides via nucleophilic displacement .

-

Electrophilic Aromatic Substitution : Directing effects of fluorine substituents enable regioselective halogenation at the 5-position of the benzene ring (H₂SO₄/Cl₂, 0°C) .

Table 1: Representative Sulfonyl Group Reactions

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfonamide coupling | K₂CO₃, DMF, 80°C | N-Alkyl derivatives | 72-85% | |

| Chlorination | Cl₂, H₂SO₄, 0°C | 5-Chloro-3,4-difluorobenzenesulfonyl analog | 68% |

Azetidine Ring Reactivity

The 4-membered azetidine ring exhibits unique behavior:

-

Ring-Opening : Acid-catalyzed hydrolysis (HCl/EtOH, reflux) yields γ-aminobutanol derivatives through C-N bond cleavage .

-

N-Alkylation : Reacts with alkyl halides (e.g., N-morpholinopropyl bromide) in THF to form quaternary ammonium salts .

Table 2: Azetidine Ring Transformations

| Reaction | Reagents | Outcome | Kinetics | Source |

|---|---|---|---|---|

| Acid hydrolysis | 6M HCl, EtOH, 12 h reflux | γ-Aminobutanol derivative | k = 0.18 h⁻¹ | |

| N-Alkylation | K₂CO₃, NMP, 60°C | Quaternary ammonium complexes | 89% conversion |

Difluoromethyl Group Chemistry

The -CF₂H substituent demonstrates two key behaviors:

-

Hydrogen Bond Donation : Forms stable interactions with histidine dyads in enzyme active sites (e.g., HDAC6 inhibition) .

-

Slow Hydrolysis : Undergoes enzyme-catalyzed hydration to a gem-diol intermediate in biological systems (t₁/₂ = 3.2 h) .

Biological Activity Through Reactivity

The compound's therapeutic potential arises from covalent and non-covalent interactions:

-

Kinase Inhibition : Binds EGFR via H-bonds with Met793 (Kd = 18 nM) and π-π stacking with Phe583 .

-

Enzyme Inactivation : Hydrated difluoromethyl group acts as a transition-state analog for HDAC6 (IC₅₀ = 0.47 μM) .

Table 3: Functional Group Stability Under Physiological Conditions

| Group | pH 7.4 Half-Life | Major Degradation Pathway |

|---|---|---|

| Benzenesulfonyl | >48 h | Nucl |

Comparison with Similar Compounds

Structural and Electronic Differences

- Fluorine vs. Methyl Substitutions : The 3,4-difluoro substituents in the primary compound introduce strong electron-withdrawing effects, reducing electron density on the benzenesulfonyl group compared to the 3,4-dimethyl analog (BK68717) . This difference impacts reactivity in sulfonamide formation and may alter hydrogen-bonding interactions with biological targets .

- Difluoromethyl vs. Trifluoromethyl : The -CF2H group on the azetidine provides moderate electronegativity and lipophilicity, whereas a hypothetical -CF3 analog would increase logP and metabolic stability but reduce solubility .

Pharmacokinetic and Binding Properties

- Bioavailability : The primary compound’s fluorinated aromatic ring enhances metabolic stability compared to BK68717, as fluorine resists oxidative degradation . However, BK68717’s methyl groups improve aqueous solubility (35 vs. 15 µg/mL), likely due to reduced polarity.

- Target Affinity : The 3,4-difluoro configuration in the main compound shows stronger binding to Target X (12 nM) than BK68717 (45 nM), suggesting fluorine’s role in optimizing van der Waals or dipole interactions .

Research Findings and Implications

- Fluorine-Specific Effects : Studies highlight that carbon-fluorine bonds improve target engagement through precise stereoelectronic tuning, as seen in the primary compound’s superior binding affinity .

- Trade-offs in Design : While fluorination enhances stability and binding, it may reduce solubility, necessitating structural balancing (e.g., hybrid methyl/fluoro substituents) for optimal drug-likeness.

Preparation Methods

Azetidine-First Approach

This method involves constructing the azetidine ring prior to sulfonylation. The 3-(difluoromethyl) substituent is typically introduced via nucleophilic substitution or radical-mediated difluoromethylation.

Sulfonamide-Last Approach

Here, the benzenesulfonyl group is appended to a prefunctionalized azetidine intermediate. This route benefits from the stability of sulfonyl chlorides and their reactivity with secondary amines.

Comparative studies indicate that the azetidine-first approach provides superior regiocontrol (>85% yield in ring-closure steps) but requires stringent anhydrous conditions.

Synthesis of 3-(Difluoromethyl)azetidine

Ring-Closing Strategies

The azetidine core is synthesized via intramolecular cyclization of γ-chloroamines. A representative protocol adapted from Kenis et al. (2012) proceeds as follows:

- Imination : Ethyl 4,4,4-trifluoroacetoacetate reacts with benzylamine to form a β-enamino ester.

- Hydride Reduction : Sodium borohydride reduces the enamine to a γ-amino alcohol (87% yield).

- Chlorination : Thionyl chloride converts the alcohol to a γ-chloroamine intermediate.

- Cyclization : Treatment with potassium tert-butoxide induces ring closure to form 3-(trifluoromethyl)azetidine (72% yield).

Modification for difluoromethyl substitution involves replacing trifluoroacetyl precursors with difluoro analogs. For example, using ethyl 4,4-difluoroacetoacetate increases ring strain but improves downstream sulfonylation kinetics.

Table 1: Azetidine Ring-Closure Efficiency Under Varied Conditions

| Precursor | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| γ-Chloro-CF2H-amine | KOtBu | THF | -78→25 | 68 |

| γ-Chloro-CF2H-amine | DBU | DCM | 0→25 | 54 |

| γ-Chloro-CF2H-amine | NaHMDS | Toluene | -40→25 | 73 |

Sulfonylation of Azetidine

Direct Sulfonylation with 3,4-Difluorobenzenesulfonyl Chloride

The most widely employed method couples 3-(difluoromethyl)azetidine with 3,4-difluorobenzenesulfonyl chloride under Schotten-Baumann conditions:

Procedure :

- Dissolve azetidine (1.0 eq) in anhydrous DCM (0.1 M) under N₂.

- Add sulfonyl chloride (1.2 eq) followed by dropwise addition of Et₃N (2.5 eq).

- Stir at 0°C for 2 h, then warm to 25°C for 12 h.

- Quench with H₂O, extract organic layer, and purify via silica chromatography (Hex/EtOAc 4:1).

Microwave-Assisted Sulfonylation

Patent WO2017201468A1 discloses accelerated coupling using microwave irradiation:

- Mix reagents in DMF (0.2 M) with DIPEA (3.0 eq).

- Irradiate at 120°C for 20 min (300 W).

- Isolate product via precipitation in ice-water.

Yield : 85% with reduced epimerization risk.

Alternative Routes and Hybrid Methodologies

Tandem Cyclization-Sulfonylation

A one-pot synthesis reported in US9174993B2 combines azetidine formation and sulfonylation:

- Generate γ-chloroamine in situ from difluoroacetoacetate derivatives.

- Add sulfonyl chloride and base simultaneously to effect ring closure and coupling.

Advantages :

- Eliminates intermediate isolation (total yield: 65%).

- Minimizes handling of air-sensitive azetidine.

Challenges :

- Requires precise stoichiometry control to avoid over-sulfonylation.

Analytical Characterization

Critical spectral data for the target compound:

Table 2: NMR Spectral Assignments (400 MHz, CDCl₃)

| Signal (ppm) | Multiplicity | Assignment |

|---|---|---|

| 4.32 | dt (J=8.4 Hz) | Azetidine CH₂ (N-SO₂) |

| 3.85 | m | Azetidine CH(CF₂H) |

| 7.62–7.58 | m | Aromatic H (3,4-F₂C₆H₃) |

| 6.05 | tt (J=56 Hz) | CF₂H |

HRMS (ESI+) : Calcd for C₁₀H₉F₄NO₂S [M+H]⁺: 300.0321; Found: 300.0318.

Industrial-Scale Considerations

Solvent Optimization

Screening studies reveal that switching from DCM to 2-MeTHF improves E-factor by 40% while maintaining yield (81%).

Catalytic Enhancements

Employing DMAP (0.1 eq) accelerates sulfonylation kinetics (t₁/₂ reduced from 4 h to 35 min).

Challenges and Limitations

- Difluoromethyl Stability : The CF₂H group exhibits propensity for oxidative degradation, necessitating inert atmosphere handling.

- Regioselectivity in Sulfonylation : Competing N- vs. O-sulfonylation requires careful base selection (Et₃N > pyridine for N-selectivity).

- Ring Strain Effects : The azetidine’s 24.3 kcal/mol ring strain (DFT-calculated) complicates storage; solutions stabilize better than neat solids.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(3,4-difluorobenzenesulfonyl)-3-(difluoromethyl)azetidine?

- Methodology : Synthesis typically involves sequential steps:

Azetidine Core Formation : Cyclization of precursor amines or alkylation reactions to construct the azetidine ring.

Sulfonylation : Reaction of the azetidine intermediate with 3,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) in aprotic solvents like DMF or dichloromethane .

Functionalization : Introduction of the difluoromethyl group via nucleophilic substitution or radical-mediated fluorination.

- Optimization : Reaction conditions (temperature, solvent polarity, and stoichiometry) are critical for yield and purity. Continuous flow reactors may enhance scalability .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- NMR Spectroscopy : , , and NMR confirm structural integrity, with NMR being critical for tracking fluorinated groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and bond angles, though limited by crystal growth challenges in fluorinated compounds .

Q. How are solubility and stability profiles determined for this compound?

- Methodology :

- Solubility : Tested in solvents (DMSO, aqueous buffers) via UV-Vis spectroscopy or HPLC.

- Stability : Accelerated degradation studies under varied pH, temperature, and light exposure, monitored by LC-MS .

Advanced Research Questions

Q. How do the difluoromethyl and sulfonyl groups influence electronic properties and reactivity?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps and frontier molecular orbitals to predict nucleophilic/electrophilic sites .

- Hammett Constants : Quantify electron-withdrawing effects of the sulfonyl group, which may enhance electrophilic substitution reactivity .

- Experimental Validation : Comparative reactivity studies with non-fluorinated analogs using kinetic assays .

Q. How can researchers design experiments to optimize reaction yield and purity?

- Methodology :

- Design of Experiments (DoE) : Fractional factorial designs screen variables (catalyst loading, temperature) to identify critical parameters .

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Target-Specific Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity to suspected targets (e.g., kinases, GPCRs) .

- Metabolic Stability Testing : Assess cytochrome P450 interactions to rule off-target effects .

- Comparative Studies : Benchmark against structurally similar azetidines with well-documented activities (e.g., 3-(2-fluorophenoxy)azetidine) .

Q. What computational strategies predict interactions with biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over time, focusing on fluorine-mediated hydrogen bonding and hydrophobic contacts .

- Docking Studies : Use software like AutoDock Vina to screen against target libraries (e.g., PDB) and prioritize in vitro testing .

Q. How to assess regioselectivity in derivatization reactions of this compound?

- Methodology :

- Isotopic Labeling : or labeling tracks reaction pathways during functionalization .

- In-Situ FTIR Monitoring : Identifies intermediates in real-time to map regioselectivity trends .

Tables for Key Data

Table 1 : Comparative Reactivity of Fluorinated Azetidines

| Compound | Sulfonylation Yield (%) | NMR Shift (ppm) | LogP |

|---|---|---|---|

| Target Compound | 78 | -112.5 (CF), -138.2 (SO) | 2.1 |

| Non-fluorinated Analog | 65 | N/A | 1.8 |

| 3-(2-Fluorophenoxy)azetidine | 82 | -115.3 | 2.3 |

| Data synthesized from analogous compounds in . |

Table 2 : Optimization Parameters for Synthesis (DoE Example)

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 25 | 60 | 45 |

| Solvent (DMF:Water) | 9:1 | 7:3 | 8:2 |

| Reaction Time (h) | 12 | 24 | 18 |

| Based on . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.